(3,3-Dimethylbutyl)[1-(pyridin-2-yl)ethyl]amine
Description
“(3,3-Dimethylbutyl)[1-(pyridin-2-yl)ethyl]amine” is a secondary amine featuring a branched 3,3-dimethylbutyl group and a 1-(pyridin-2-yl)ethyl substituent. This combination suggests applications in catalysis, pharmaceuticals, or as a chiral ligand in asymmetric synthesis.
Properties
Molecular Formula |
C13H22N2 |
|---|---|
Molecular Weight |
206.33 g/mol |
IUPAC Name |
3,3-dimethyl-N-(1-pyridin-2-ylethyl)butan-1-amine |
InChI |
InChI=1S/C13H22N2/c1-11(12-7-5-6-9-15-12)14-10-8-13(2,3)4/h5-7,9,11,14H,8,10H2,1-4H3 |
InChI Key |
AMFKXUMHYGOHSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)NCCC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbutyl)[1-(pyridin-2-yl)ethyl]amine typically involves the reaction of 3,3-dimethylbutylamine with 2-bromo-1-(pyridin-2-yl)ethane under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethylbutyl)[1-(pyridin-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(3,3-Dimethylbutyl)[1-(pyridin-2-yl)ethyl]amine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,3-Dimethylbutyl)[1-(pyridin-2-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analysis
The compound’s molecular formula is C₁₃H₂₂N₂ , derived from:
- 3,3-Dimethylbutyl : C₆H₁₁ (branched alkyl chain).
- 1-(Pyridin-2-yl)ethyl : C₇H₈N (pyridine ring at the 2-position linked to an ethyl group).
The secondary amine nitrogen bridges these substituents, creating a chiral center if the 1-(pyridin-2-yl)ethyl group is asymmetrically substituted. This structural motif is shared with several analogs in the evidence, enabling comparative analysis .
Substituent Effects
Pyridine Substituents
- 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline (): Replaces the dimethylbutyl group with a 4-chlorophenyl moiety. The electron-withdrawing chlorine reduces amine basicity compared to the electron-donating dimethylbutyl group in the target compound. This affects reactivity in protonation or alkylation reactions .
- Diethyl(2-{[3-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amine (): Incorporates a trifluoromethyl group on the pyridine ring.
Alkyl Chain Variations
Physicochemical Properties
- Lipophilicity: The 3,3-dimethylbutyl group in the target compound likely increases logP (octanol-water partition coefficient) compared to shorter-chain analogs like ethyl or propyl derivatives. This enhances membrane permeability, a critical factor in drug design.
- Basicity : The pyridine nitrogen (pKa ~1–2) is less basic than the aliphatic amine (pKa ~9–11). Substituents like -Cl () or -CF₃ () further modulate electronic effects, altering solubility and reactivity .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
(3,3-Dimethylbutyl)[1-(pyridin-2-yl)ethyl]amine is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- Chemical Formula : CHN
- Molecular Weight : 218.30 g/mol
The structure features a dimethylbutyl group attached to a pyridine ring via an ethylamine linker, which may influence its interaction with biological targets.
Receptor Interactions
Research indicates that compounds with similar structures often interact with various G protein-coupled receptors (GPCRs). GPCRs are pivotal in mediating cellular responses to hormones and neurotransmitters. For instance, studies have shown that certain amines can activate β-adrenoceptors, leading to increased cyclic AMP levels in cells .
Table 1: Potential Receptor Targets for (3,3-Dimethylbutyl)[1-(pyridin-2-yl)ethyl]amine
| Receptor Type | Mechanism of Action | References |
|---|---|---|
| β-Adrenoceptors | Activates adenylyl cyclase | |
| Muscarinic Receptors | Modulates intracellular calcium levels | |
| Other GPCRs | Potential activation through Gα subunits |
Pharmacological Effects
The biological activities of (3,3-Dimethylbutyl)[1-(pyridin-2-yl)ethyl]amine have been explored in several studies focusing on its pharmacological effects:
- Antidepressant-like Effects : Some derivatives have shown promise in modulating serotonin and norepinephrine levels, suggesting potential antidepressant properties .
- Neuroprotective Effects : Compounds with similar structures have been investigated for neuroprotective effects against oxidative stress in neuronal cells .
Study 1: Neuroprotective Activity
A study investigated the neuroprotective effects of related compounds on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death and promote cell survival through modulation of antioxidant pathways.
Study 2: Behavioral Studies
In behavioral assays using rodent models, compounds similar to (3,3-Dimethylbutyl)[1-(pyridin-2-yl)ethyl]amine exhibited significant changes in locomotor activity and anxiety-like behaviors, suggesting central nervous system activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
